![molecular formula C16H27N3O B4923466 N-1-adamantyl-4-methyl-1-piperazinecarboxamide](/img/structure/B4923466.png)
N-1-adamantyl-4-methyl-1-piperazinecarboxamide
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Overview
Description
N-1-adamantyl-4-methyl-1-piperazinecarboxamide, also known as A-366, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. A-366 belongs to the class of adamantyl derivatives, which have been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is not fully understood. However, it has been suggested that N-1-adamantyl-4-methyl-1-piperazinecarboxamide may exert its anti-tumor effects by inhibiting the activity of histone lysine demethylase 5A (KDM5A), a protein that is overexpressed in many types of cancer. By inhibiting KDM5A, N-1-adamantyl-4-methyl-1-piperazinecarboxamide can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has also been shown to exhibit anti-inflammatory and analgesic effects. N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the activation of microglia, which play a key role in neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is its high potency and selectivity for KDM5A, which makes it a valuable tool for studying the role of KDM5A in cancer and other diseases. However, N-1-adamantyl-4-methyl-1-piperazinecarboxamide has limited solubility in water and may require the use of organic solvents for in vitro experiments. Additionally, the high cost of N-1-adamantyl-4-methyl-1-piperazinecarboxamide may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on N-1-adamantyl-4-methyl-1-piperazinecarboxamide. One area of interest is the development of more potent and selective KDM5A inhibitors based on the structure of N-1-adamantyl-4-methyl-1-piperazinecarboxamide. Another area of research is the investigation of the potential therapeutic applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in other diseases, such as neurodegenerative disorders and viral infections. Finally, studies are needed to better understand the pharmacokinetics and toxicity of N-1-adamantyl-4-methyl-1-piperazinecarboxamide in vivo, which will be critical for the development of N-1-adamantyl-4-methyl-1-piperazinecarboxamide as a potential therapeutic agent.
Synthesis Methods
The synthesis of N-1-adamantyl-4-methyl-1-piperazinecarboxamide involves the reaction of 1-adamantylamine with 4-methylpiperazinecarboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using chromatography techniques to obtain the pure compound.
Scientific Research Applications
N-1-adamantyl-4-methyl-1-piperazinecarboxamide has been shown to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of N-1-adamantyl-4-methyl-1-piperazinecarboxamide is in the field of cancer research. Studies have shown that N-1-adamantyl-4-methyl-1-piperazinecarboxamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(1-adamantyl)-4-methylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-18-2-4-19(5-3-18)15(20)17-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,2-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWORWCZZSVXPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5707618 |
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